molecular formula C22H34N2O3 B4003293 N-cyclododecyl-N'-(2-methoxy-5-methylphenyl)ethanediamide

N-cyclododecyl-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B4003293
M. Wt: 374.5 g/mol
InChI Key: IXTGIHLUJRYOPI-UHFFFAOYSA-N
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Description

N-cyclododecyl-N'-(2-methoxy-5-methylphenyl)ethanediamide is a useful research compound. Its molecular formula is C22H34N2O3 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.25694295 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

Several studies focus on the synthesis, characterization, and applications of complex molecules, which can provide insights into methodologies potentially relevant to N-cyclododecyl-N'-(2-methoxy-5-methylphenyl)ethanediamide. For example, the work on the synthesis and antifolate properties of related compounds outlines techniques for creating and analyzing molecules with potential therapeutic uses (Degraw et al., 1992).

Environmental and Biological Interactions

Research on methoxychlor and triclosan demonstrates the importance of understanding the environmental and biological impacts of chemical compounds. These studies could provide a framework for investigating the effects of this compound on biological systems and ecosystems (Kim et al., 2014).

Analytical Techniques

The development of sensitive analytical methods for detecting and quantifying chemical modifications in DNA, as described in studies on 5-methylcytosine and its oxidation products, could be relevant for assessing the presence and impact of this compound in biological samples (Tang et al., 2015).

Molecular Dynamics and Hydration Properties

Investigations into the hydration properties of cyclodextrin and its substituted forms through molecular dynamics simulations could offer valuable perspectives on the solubility, stability, and interaction of this compound with water molecules, potentially affecting its applications in pharmaceuticals or materials science (Jana & Bandyopadhyay, 2009).

Properties

IUPAC Name

N-cyclododecyl-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3/c1-17-14-15-20(27-2)19(16-17)24-22(26)21(25)23-18-12-10-8-6-4-3-5-7-9-11-13-18/h14-16,18H,3-13H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTGIHLUJRYOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2CCCCCCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.